Technical Monograph: BC-105 (Pizotifen) and Benzocycloheptene Architectures
Technical Monograph: BC-105 (Pizotifen) and Benzocycloheptene Architectures
The following technical guide details the chemical structure, synthesis, and pharmacological profile of BC-105 (Pizotifen) and its relation to the broader class of benzocycloheptene derivatives.
Executive Summary
BC-105, chemically known as Pizotifen (or Pizotyline), is a tricyclic benzocycloheptene derivative characterized by a fused thiophene ring.[1][2] Originally developed by Sandoz (now Novartis), it functions as a potent serotonin (5-HT) and histamine antagonist.[2] While structurally homologous to cyproheptadine, the substitution of a benzene ring with a thiophene moiety alters its lipophilicity and receptor binding affinity profile. This guide analyzes the structural causality of BC-105’s activity, its synthetic pathway, and the critical signaling cascades it modulates.
Chemical Architecture & SAR Analysis
The Benzocycloheptene Core
The fundamental scaffold of BC-105 is the benzocycloheptene system—a benzene ring fused to a seven-membered cycloheptene ring.[2] In BC-105, this system is further fused with a thiophene ring, creating a tricyclic hetero-aromatic core: benzo[4,5]cyclohepta[1,2-b]thiophene.[2]
Key Structural Features:
-
Tricyclic Rigidity: The fused ring system forces the central cycloheptene ring into a specific conformation (often a distorted boat), positioning the exocyclic double bond for optimal receptor interaction.
-
Piperidine Tether: A 1-methyl-4-piperidylidene group is attached at the C4 position via a double bond.[2][3] This basic nitrogen is critical for electrostatic interaction with the conserved Aspartate residue (D3.[2]32) in aminergic GPCRs (5-HT, Histamine, Dopamine receptors).[2]
-
Thiophene Isostere: Replacing one phenyl ring of cyproheptadine with thiophene (in Pizotifen) increases electron density and slightly alters the steric bulk, potentially enhancing affinity for 5-HT2 receptors over H1 receptors compared to its predecessor.
Physicochemical Profile (Table 1)[2]
| Parameter | Value | Relevance to Drug Development |
| IUPAC Name | 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine | Unique tricyclic identity |
| Molecular Formula | C₁₉H₂₁NS | Heteroatomic core |
| Molecular Weight | 295.44 g/mol | Optimal for BBB penetration (<500 Da) |
| LogP (Octanol/Water) | ~4.0 - 4.5 | High lipophilicity; extensive CNS distribution |
| pKa | ~8.6 (Piperidine N) | Protonated at physiological pH (cationic species binds receptor) |
| H-Bond Donors/Acceptors | 0 / 2 | Facilitates membrane permeability |
Synthesis & Manufacturing Workflow
The synthesis of BC-105 typically follows a convergent route, coupling the tricyclic ketone with a piperidine Grignard reagent, followed by acid-catalyzed dehydration.[2]
Synthetic Pathway Visualization
The following diagram illustrates the critical steps in the formation of the alkylidene linker.
Figure 1: Convergent synthesis of Pizotifen via Grignard addition and dehydration.
Technical Commentary on Synthesis
-
Nucleophilic Addition: The carbonyl carbon at position 4 of the tricyclic ketone is electrophilic. The Grignard reagent (derived from 4-chloro-1-methylpiperidine) attacks this carbon.[2] This step must be performed under anhydrous conditions (THF or Diethyl ether) to prevent quenching of the organometallic reagent.
-
Dehydration: The resulting tertiary alcohol (carbinol) is unstable and readily undergoes dehydration in the presence of strong acid (e.g., HCl in acetic acid). This forms the thermodynamically stable tetrasubstituted exocyclic double bond, conjugating the piperidine ring with the tricyclic aromatic system.
Pharmacodynamics & Mechanism of Action[4]
BC-105 is a "dirty drug" (promiscuous antagonist), binding to multiple GPCRs.[2] Its primary therapeutic effect in migraine prophylaxis is attributed to 5-HT2A/2C antagonism , which prevents vasoconstriction and inhibits neurogenic inflammation.[2]
Receptor Binding Profile
-
5-HT2A/2C: High affinity antagonist.[2] Blocks serotonin-induced platelet aggregation and cranial vasoconstriction.[2][3][4]
-
H1 Histamine: Potent antagonist.[2][3] Contributes to sedation and weight gain (side effects).[2]
-
Muscarinic (M1-M5): Moderate antagonist.[2] Causes anticholinergic effects (dry mouth, urinary retention).[2]
Signaling Pathway Blockade
The following diagram details the molecular blockade at the 5-HT2A receptor, preventing the Gq-mediated calcium cascade.
Figure 2: Mechanism of Action.[2] BC-105 acts as a competitive antagonist, preventing the 5-HT mediated Gq-protein coupling and subsequent IP3/DAG generation.[2]
Experimental Protocol: In Vitro Radioligand Binding Assay
To validate the affinity of a benzocycloheptene derivative for the 5-HT2A receptor, the following self-validating protocol is recommended.
Objective: Determine the inhibition constant (
Materials:
-
Source Tissue: Rat frontal cortex homogenates (rich in 5-HT2A) or HEK293 cells expressing human 5-HT2A.[2]
-
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol).[2] -
Non-specific blocker: Methysergide (1
M) to define non-specific binding.[2] -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl
.
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer.[2] Centrifuge at 40,000
for 20 min. Resuspend pellet in buffer. -
Incubation:
-
Equilibrium: Incubate at 37°C for 20 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression. Derive using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Validation Criteria: Specific binding must exceed 80% of total binding. The Hill slope should be approximately -1.0 for competitive antagonism.[2]
References
-
Dixon, A. K., et al. (1977).[2][5] "Pharmacological properties of pizotifen." Arzneimittel-Forschung, 27(10), 1968-1979.[2]
-
Speight, T. M., & Avery, G. S. (1972).[5] "Pizotifen (BC-105): A Review of its Pharmacological Properties and Therapeutic Efficacy." Drugs, 3, 159–203.
-
IUPHAR/BPS Guide to Pharmacology. "Pizotifen Ligand Entry."
-
PubChem Compound Summary. "Pizotifen (CID 27400)."[1][2] National Center for Biotechnology Information.[2]
-
TargetMol. "Pizotifen Malate Chemical Properties."
Sources
- 1. Pizotifen - Wikipedia [en.wikipedia.org]
- 2. Benzocycloheptene | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pizotifen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Pizotifen | 15574-96-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
